Tat-BP
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Overview
Description
Tat-BP is a compound based on triazatruxene and benzophenone. It is known for its thermally activated delayed fluorescence properties, which make it a valuable material in the field of organic light-emitting diodes (OLEDs). This compound exhibits aggregation-induced emission characteristics, making it suitable for solution-processable non-doped OLEDs .
Preparation Methods
Tat-BP can be synthesized through a series of chemical reactions involving triazatruxene and benzophenone. The synthetic route typically involves the following steps:
Formation of Triazatruxene Core: The triazatruxene core is synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Attachment of Benzophenone Units: Benzophenone units are then attached to the triazatruxene core through a series of condensation reactions.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Tat-BP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on this compound.
Substitution: Substitution reactions can be performed to introduce different substituents on the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tat-BP has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): this compound is used in the fabrication of OLEDs due to its thermally activated delayed fluorescence properties.
Biological Studies: this compound can be used as a fluorescent probe in biological studies to track and visualize biological processes.
Material Science:
Mechanism of Action
The mechanism of action of Tat-BP involves its ability to undergo thermally activated delayed fluorescence. This process involves the following steps:
Excitation: Upon excitation, this compound molecules transition to an excited singlet state.
Intersystem Crossing: The molecules undergo intersystem crossing to a triplet state.
Reverse Intersystem Crossing: The molecules then undergo reverse intersystem crossing back to the singlet state, emitting fluorescence in the process.
The molecular targets and pathways involved in this process include the singlet and triplet excited states of the this compound molecules .
Comparison with Similar Compounds
Tat-BP can be compared with similar compounds such as TAT-2BP, which also contains triazatruxene and benzophenone units. The key differences include:
Fluorescence Lifetime: TAT-2BP exhibits a shorter delay fluorescence lifetime compared to this compound.
Efficiency Roll-Off: TAT-2BP shows lower efficiency roll-off in OLED devices compared to this compound.
Similar compounds include:
This compound stands out due to its unique combination of thermally activated delayed fluorescence and aggregation-induced emission properties, making it a valuable material for various applications.
Properties
CAS No. |
94102-64-4 |
---|---|
Molecular Formula |
C37H59N7O20 |
Molecular Weight |
921.9 g/mol |
IUPAC Name |
(2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1 |
InChI Key |
UPFMKPIBAIPLHT-RSJSDIDPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
118013-66-4 | |
Synonyms |
TAT-BP tracheal cytotoxin, Bordetella pertussis |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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